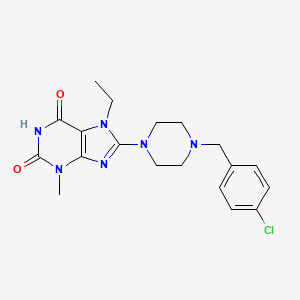
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as CPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPT belongs to the class of purine derivatives and has shown promising results in the treatment of various diseases including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
A biopharmaceutical study of an injectable dosage form of a closely related antiplatelet drug highlighted the pharmacokinetic parameters in rabbit blood plasma upon intravenous administration. This study aimed to compare the parent substance with its injectable form, indicating a relative bioavailability coefficient of 0.97, which suggests efficient systemic availability of the drug (L. Smirnova et al., 2021).
Cardiovascular Activity
Research into the cardiovascular activity of new derivatives of the compound showed promising electrocardiographic, antiarrhythmic, and hypotensive activities. These studies help in understanding the compound's potential in treating cardiovascular diseases, with specific derivatives showing strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias (G. Chłoń-Rzepa et al., 2004).
Antimicrobial Activity
A novel series of purine linked piperazine derivatives was synthesized to identify potent inhibitors of Mycobacterium tuberculosis. This research demonstrates the compound's role in disrupting the biosynthesis of peptidoglycan, exhibiting antiproliferative effects against Mycobacterium tuberculosis, and providing a new avenue for developing preclinical agents (Srihari Konduri et al., 2020).
Potential Therapeutic Uses
Investigations into the potential therapeutic uses of these compounds reveal a diverse range of applications. From studies focusing on their use as antiasthmatic agents due to their vasodilatory activity (M. Bhatia et al., 2016) to antihistaminic activities (J. Pascal et al., 1985), the scope of research illustrates the compound's versatility in addressing various health conditions.
Anticonvulsant Activity
The anticonvulsant activity of 3‐Substituted and 3‐Unsubstituted N‐[(4‐Arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione Derivatives was explored, showing promising results in acute seizure models. This line of research opens up possibilities for developing new antiepileptic drugs (Sabina Rybka et al., 2017).
Eigenschaften
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWNQVQNILELBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone](/img/structure/B2797422.png)
![Cis-5-Benzyl 1-Tert-Butyl 3-Oxotetrahydro-2H-Spiro[Piperidine-4,1-Pyrrolo[3,4-C]Pyrrole]-1,5(3H)-Dicarboxylate](/img/structure/B2797424.png)

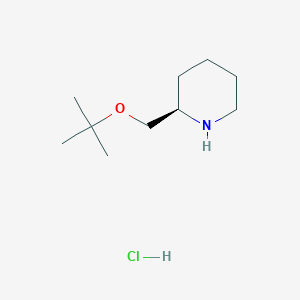
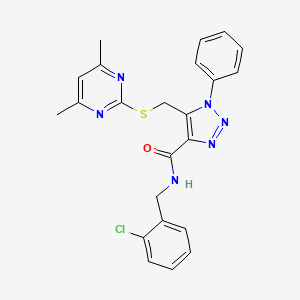
![2-(benzyloxy)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2797429.png)
![7-(4-(2-(azepan-1-yl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797430.png)
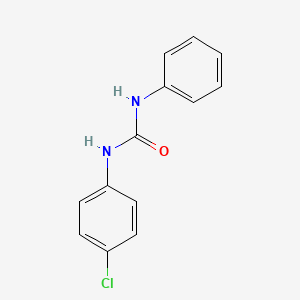
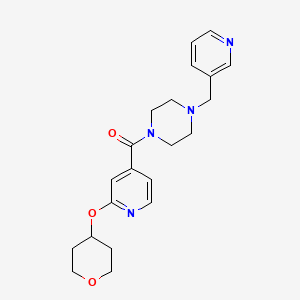


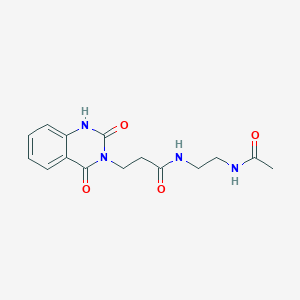
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2797442.png)